molecular formula C8H3N3O B7981681 2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile

2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B7981681
M. Wt: 157.13 g/mol
InChI Key: CTCRHCXACVABFG-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H3N3O and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base to form 2-oxo-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This intermediate is then converted to the desired compound through a dehydration reaction using phosphorus oxychloride and dimethylformamide.

Starting Materials
2-amino-3-cyanopyridine, ethyl acetoacetate, base, phosphorus oxychloride, dimethylformamide

Reaction
Step 1: React 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base to form 2-oxo-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid., Step 2: Dehydrate 2-oxo-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid using phosphorus oxychloride and dimethylformamide to form 2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile.

properties

IUPAC Name

2-oxopyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O/c9-4-6-2-1-5-3-7(12)11-8(5)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCRHCXACVABFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=O)C=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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